3-Amino-L-alanine hydrochloride 3-Amino-L-alanine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1482-97-9
VCID: VC21537054
InChI: InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
SMILES: C(C(C(=O)O)N)N.Cl
Molecular Formula: C3H9ClN2O2
Molecular Weight: 140.57 g/mol

3-Amino-L-alanine hydrochloride

CAS No.: 1482-97-9

Cat. No.: VC21537054

Molecular Formula: C3H9ClN2O2

Molecular Weight: 140.57 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-L-alanine hydrochloride - 1482-97-9

CAS No. 1482-97-9
Molecular Formula C3H9ClN2O2
Molecular Weight 140.57 g/mol
IUPAC Name (2S)-2,3-diaminopropanoic acid;hydrochloride
Standard InChI InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
Standard InChI Key SKWCZPYWFRTSDD-DKWTVANSSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)N.Cl
SMILES C(C(C(=O)O)N)N.Cl
Canonical SMILES C(C(C(=O)O)N)N.Cl

Chemical Identity and Structure

3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride, is a modified amino acid featuring an additional amino group at the 3-position of the alanine structure. This distinctive chemical architecture contributes to its specialized functions in biochemical processes and synthetic applications.

Nomenclature and Identification

The compound is identified through various systematic and common names, providing researchers with multiple reference points for literature searches and database queries.

ParameterValue
CAS Number1482-97-9
IUPAC Name(2S)-2,3-diaminopropanoic acid;hydrochloride
Molecular FormulaC3H9ClN2O2
Molecular Weight140.57 g/mol
Standard InChIInChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
Standard InChIKeySKWCZPYWFRTSDD-DKWTVANSSA-N
SynonymsL-2,3-Diaminopropionic acid hydrochloride, L-Dap-OH.HCl, (S)-2,3-diaminopropanoic acid hydrochloride

The compound's structure features a chiral carbon at position 2, with the L-configuration representing the naturally occurring stereoisomer. This stereochemistry is crucial for its biological activity and interactions with enzymatic systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Amino-L-alanine hydrochloride is essential for researchers working with this compound in laboratory and industrial settings.

Physical Characteristics

The compound typically appears as an off-white crystalline powder with specific physical parameters that influence its handling and application .

PropertyValue
Physical FormPowder/Crystalline
ColorOff-white
Melting Point231-233°C (with decomposition)
Boiling Point329.9°C at 760 mmHg
Flash Point153.3°C
SensitivityHygroscopic

The hygroscopic nature of this compound necessitates careful storage conditions to maintain its stability and purity for experimental applications .

Solubility Profile

The solubility characteristics of 3-Amino-L-alanine hydrochloride vary across different solvents, which is an important consideration for research applications and formulation development.

SolventSolubility
Water100 mg/mL (711.39 mM), sonication recommended
DMSOInsoluble
Aqueous AcidSlightly soluble

These solubility properties influence the preparation methods for experimental solutions, with water being the preferred solvent for most applications .

Biological Activity and Mechanisms

3-Amino-L-alanine hydrochloride demonstrates specific interactions with biological systems, particularly through enzyme inhibition mechanisms that make it valuable for biochemical research.

Enzyme Inhibition

The compound functions as a competitive inhibitor of cystathionase (CTH), an enzyme involved in the transsulfuration pathway that converts homocysteine to cysteine. This inhibitory activity makes it a useful tool for studying sulfur amino acid metabolism and related pathways .

The inhibition of cystathionase occurs through competitive binding at the enzyme's active site, displacing the natural substrate and thereby preventing the normal catalytic activity. This mechanism provides researchers with a means to selectively modulate this metabolic pathway in experimental systems .

Metabolic Implications

By inhibiting cystathionase, 3-Amino-L-alanine hydrochloride can affect several downstream metabolic processes, including:

  • Homocysteine metabolism and clearance

  • Cysteine biosynthesis and availability

  • Glutathione production and cellular redox status

  • Hydrogen sulfide (H2S) generation

These metabolic effects have implications for research in various physiological and pathological contexts, including cardiovascular health, neurodegenerative disorders, and cancer metabolism .

Research Applications and Uses

The unique structural and functional properties of 3-Amino-L-alanine hydrochloride make it valuable for diverse research applications across multiple disciplines.

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides containing non-proteinogenic amino acids. Its incorporation into peptide structures introduces specific chemical functionalities that can modify the biological activity, stability, or targeting properties of the resulting peptides.

The additional amino group at the 3-position offers a reactive site for further chemical modifications, allowing researchers to create peptides with customized properties for various applications in drug development and biochemical research.

Pharmaceutical Research

In pharmaceutical research, 3-Amino-L-alanine hydrochloride serves as a building block for creating complex molecules with unique properties. These modified structures can be designed to interact with specific biological targets or to exhibit improved pharmacokinetic characteristics.

The compound has been utilized in the development of:

  • Enzyme inhibitors for therapeutic applications

  • Peptidomimetic drugs with enhanced stability

  • Modified amino acid derivatives with altered biological activities

  • Bioactive compounds for investigating metabolic pathways

Safety ClassificationDetails
Hazard SymbolGHS07
Signal WordWarning
Precautionary MeasuresUse appropriate personal protective equipment including gloves, eye protection, and respiratory protection if necessary
FormRecommended StorageStability Period
Powder-20°C3 years
In solvent-80°C1 year

Due to its hygroscopic nature, the compound should be stored in a tightly sealed container, preferably under inert gas, to prevent moisture absorption which could lead to degradation .

Market Analysis and Future Trends

The global market for 3-Amino-L-alanine hydrochloride reflects its importance in research and pharmaceutical applications, with projected growth in the coming years.

Current Market Status

The market for this specialized amino acid derivative is driven primarily by research applications and pharmaceutical development processes. The compound is produced by various chemical manufacturers specializing in research biochemicals and custom synthesis services .

Growth Projections (2025-2030)

Market analysis indicates potential growth in the global 3-Amino-L-alanine hydrochloride market from 2025 to 2030, influenced by factors such as:

  • Increasing research activities in peptide-based therapeutics

  • Growing interest in non-proteinogenic amino acids for drug development

  • Expansion of pharmaceutical research in emerging markets

  • Technological advancements in peptide synthesis and manufacturing processes

The market forecast suggests that global capacity and production value will continue to grow during this period, with variations in regional market shares reflecting different rates of biomedical research investment and pharmaceutical manufacturing activity .

Research Findings and Alternative Applications

Beyond its established uses, ongoing research continues to explore novel applications for 3-Amino-L-alanine hydrochloride in diverse scientific fields.

Biochemical Pathway Studies

Researchers have employed this compound to investigate various biochemical pathways, particularly those involving sulfur-containing amino acids. Its role as a cystathionase inhibitor provides a valuable tool for studying the physiological and pathological implications of transsulfuration pathway modulation .

Medicinal Chemistry Applications

In medicinal chemistry, the compound has contributed to the development of anti-inflammatory and analgesic compounds. Research has explored its incorporation into pyrimidine derivatives with potential therapeutic activities, expanding its utility beyond basic biochemical research into drug discovery applications .

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